Dibromofluoroacetic acid

Beschreibung

BenchChem offers high-quality Dibromofluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromofluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

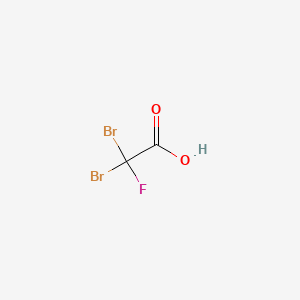

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dibromo-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIYDZBYJAJLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188811 | |

| Record name | Dibromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-99-1 | |

| Record name | 2,2-Dibromo-2-fluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromofluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dibromofluoroacetic Acid from Tribromoacetic Acid: A Guide to Halogen Exchange Fluorination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromofluoroacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis presents unique challenges due to the targeted and controlled introduction of a single fluorine atom into a polyhalogenated scaffold. This technical guide provides an in-depth examination of the synthesis of dibromofluoroacetic acid from tribromoacetic acid, focusing on the direct fluorination method. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol derived from established methodologies, and discuss the critical process parameters that ensure a successful and high-yield synthesis. This document is intended for researchers and professionals seeking to understand and implement this challenging but crucial transformation.

Introduction: The Strategic Importance of Selective Fluorination

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Dibromofluoroacetic acid (CBr₂FCOOH) serves as a key intermediate, offering a versatile handle for further synthetic transformations in the development of novel pharmaceuticals and agrochemicals. The conversion of readily available tribromoacetic acid (CBr₃COOH) to its monofluorinated counterpart is a prime example of a halogen exchange reaction, a cornerstone of organofluorine chemistry.

The primary challenge lies in the selective replacement of a single bromine atom with fluorine without promoting further fluorination or molecular decomposition. While classic methods like the Swarts reaction, which employs heavy metal fluorides, are historically significant for halogen exchange, they often suffer from drawbacks such as high cost, toxicity, and stoichiometric waste.[1][2][3] A more direct and potentially more scalable approach involves the use of elemental fluorine, a powerful but highly reactive fluorinating agent. This guide will focus on a direct fluorination method, which leverages controlled reaction conditions to achieve the desired transformation efficiently.

Mechanistic Rationale: Direct Halogen Exchange with Elemental Fluorine

The core of this synthesis is a direct displacement of a bromine atom by fluorine. The reaction proceeds via a halogen exchange mechanism on the alpha-carbon of the carboxylic acid.

CBr₃COOH + F₂ → CBr₂FCOOH + HBr + other byproducts

The high reactivity of fluorine gas necessitates careful control to achieve mono-substitution. The reaction is typically performed in an inert solvent system, and the fluorine gas is diluted with an inert gas, such as nitrogen, to moderate its reactivity and prevent runaway reactions or degradation of the starting material and product.[4]

A key insight from established protocols is the addition of bromine to the reaction mixture. It has been shown that the presence of bromine can significantly improve the crude yield of dibromofluoroacetic acid.[4] While the precise mechanism of this enhancement is not fully elucidated in the source literature, it may involve the suppression of radical side reactions or the in-situ formation of a more selective fluorinating intermediate.

Visualizing the Core Transformation

The overall synthetic pathway is a direct conversion enabled by controlled fluorination.

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol: Direct Fluorination

This protocol is adapted from a patented method for the production of dibromofluoroacetic acids, demonstrating a practical application of this synthesis.[4]

Safety Precaution: This procedure involves elemental fluorine gas, which is extremely toxic, corrosive, and reactive. This reaction must be conducted by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment and emergency procedures in place.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tribromoacetic Acid | CBr₃COOH | 296.74 | 5.0 g | 16.85 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 30 mL | - |

| Acetonitrile | CH₃CN | 41.05 | 5 mL | - |

| Fluorine Gas (diluted) | F₂ | 38.00 | 2.0 equiv. | 33.7 |

| Nitrogen (for dilution) | N₂ | 28.01 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | 30 mL | - |

| Calcium Chloride | CaCl₂ | 110.98 | 5.0 g | - |

Equipment

-

100 mL four-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Gas inlet tube

-

Thermometer or temperature probe

-

Condenser (optional, for temperature control)

Step-by-Step Procedure

-

Reactor Setup: Assemble the four-necked flask with a stirrer, gas inlet tube, and thermometer. Ensure all glassware is dry.

-

Charging the Flask: Charge the flask with 30 mL of carbon tetrachloride, 5 mL of acetonitrile, and 5.0 g (16.85 mmol) of tribromoacetic acid.[4]

-

Inerting the System: Begin stirring the mixture and purge the flask with dry nitrogen gas.

-

Fluorination: While stirring at room temperature, introduce a stream of fluorine gas diluted to approximately 7% with nitrogen. A total of 2.0 molar equivalents of fluorine should be bubbled through the solution over a period of approximately 2.5 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹⁹F NMR or GC-MS by analyzing aliquots of the reaction mixture (requires appropriate quenching and work-up of the sample).

-

Quenching and Work-up: Once the reaction is complete, stop the fluorine gas flow and purge the system with nitrogen. Add 30 mL of ethanol to the reaction solution to quench any unreacted fluorinating species.

-

Isolation: Add 5.0 g of calcium chloride to the solution and allow it to stand overnight at room temperature.[4] This step likely aids in the removal of water and certain byproducts. The product can then be isolated and purified using standard techniques such as distillation or chromatography.

Process Flow Diagram

Caption: Experimental workflow for dibromofluoroacetic acid synthesis.

Field Insights: Optimizing for Success and Yield

The transition from a theoretical reaction to a successful laboratory synthesis hinges on understanding the causality behind each experimental choice.

-

The Critical Role of Dilution: Using neat fluorine gas would be uncontrollable, leading to a complex mixture of over-fluorinated products and significant decomposition. Diluting with nitrogen to 7% effectively lowers the partial pressure and concentration of F₂, taming its reactivity and favoring the desired mono-fluorination.[4]

-

Solvent System: The choice of carbon tetrachloride and acetonitrile provides a medium that can dissolve the starting material while remaining relatively inert to the harsh reaction conditions. Acetonitrile may also help to solubilize intermediates or stabilize the transition state.

-

Improving Yield with Bromine: As noted in the patent, the addition of 1-200% by weight of bromine can significantly improve the yield.[4] For researchers looking to optimize this protocol, a systematic study of bromine addition (e.g., 10-20 wt%) is a logical next step. This suggests that achieving high conversion and yield is a non-trivial challenge that requires fine-tuning.

-

Temperature Control: While the cited example proceeds at room temperature, the patent also describes a reaction at -20°C which resulted in a slightly lower crude yield.[4] This indicates that the reaction is exothermic and that temperature control is a key parameter to manage selectivity and prevent side reactions. For initial attempts, maintaining a consistent room temperature is advisable.

Conclusion

The synthesis of dibromofluoroacetic acid from tribromoacetic acid via direct halogen exchange with elemental fluorine is a powerful, albeit challenging, method. It offers a direct route that avoids the use of expensive and toxic heavy metals characteristic of older fluorination techniques. Success in this synthesis is predicated on meticulous control over reaction parameters, particularly the dilution of the fluorine gas and temperature management. By understanding the mechanistic principles and adhering to a well-defined protocol, researchers and drug development professionals can effectively produce this important fluorinated building block for application in their respective fields.

References

- CK-12 Foundation. Define the Swarts reaction.

- Wikipedia.

- S

- BYJU'S. Swarts reaction mechanism.

- Testbook. Swarts Reaction: Learn Definition, Examples, Mechanism and Uses.

- Yamamoto, S., & Shimokawa, K. (2002). Method for producing dibromofluoroacetic acids.

Sources

physicochemical properties of Dibromofluoroacetic acid

An In-depth Technical Guide to the Physicochemical Properties of Dibromofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromofluoroacetic acid (DBFA) is a halogenated acetic acid (HAA) derivative characterized by the substitution of two bromine atoms and one fluorine atom on the alpha-carbon. As a trifunctionalized C2 building block, it holds significant potential in organic synthesis and medicinal chemistry. The unique combination of halogens imparts distinct electronic and steric properties, making it a valuable intermediate for introducing the dibromofluoromethyl group into more complex molecules. Understanding the fundamental physicochemical properties of DBFA is paramount for its effective handling, reaction optimization, and application in the synthesis of novel compounds, particularly in the realm of drug development where precise molecular modifications can profoundly influence biological activity, metabolic stability, and pharmacokinetic profiles.[1][]

This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and insights into its synthetic utility and safe handling.

Molecular and Structural Properties

The identity and fundamental characteristics of a chemical compound are rooted in its molecular structure. The presence of three electron-withdrawing halogen atoms on the alpha-carbon of the acetic acid backbone is the defining feature of DBFA, heavily influencing its reactivity and acidity.

| Property | Value | Source |

| IUPAC Name | 2,2-dibromo-2-fluoroacetic acid | [3] |

| CAS Number | 353-99-1 | [3][4][] |

| Molecular Formula | C₂HBr₂FO₂ | [3][] |

| Molecular Weight | 235.83 g/mol | [3][][6] |

| Canonical SMILES | C(C(=O)O)(F)(Br)Br | |

| InChI Key | NWIYDZBYJAJLNC-UHFFFAOYSA-N | [6] |

Core Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are critical for designing experimental setups, purification strategies, and formulation approaches.

| Property | Value | Notes | Source |

| Physical Form | Solid | At standard conditions. | [6] |

| Melting Point | 26 °C | [3] | |

| Boiling Point | 130 °C | At 60 mmHg. | [3] |

| Density | ~2.0 g/mL (estimate) | Based on similar halogenated compounds. | [3] |

| Acidity (pKa) | ~0.5 - 1.0 (Predicted) | Predicted based on the strong inductive effect of the three halogen atoms. For comparison, the pKa of Difluoroacetic acid is 1.33.[7][8] The additional bromine atom is expected to further increase acidity. | |

| Solubility | Soluble in organic solvents | Miscibility is expected in common organic solvents like ethers, alcohols, and chlorinated solvents, similar to its ethyl ester derivative.[9] High solubility in water is also anticipated due to the polar carboxylic acid group. |

Causality Behind the Properties:

-

High Acidity (Low pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). The fluorine and two bromine atoms are highly electronegative and exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the alpha-carbon and, by extension, from the carboxylate group. This delocalization of negative charge stabilizes the dibromofluoroacetate anion, making the parent acid more willing to donate its proton, thus resulting in a significantly lower pKa compared to unsubstituted acetic acid (pKa ≈ 4.76). The acidity of haloacetic acids increases with the number and electronegativity of the halogen substituents.[7][10]

-

Melting and Boiling Points: The relatively high melting and boiling points for a small molecule are attributable to strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar C-Halogen and C=O bonds.

Experimental Workflows: Determination of Physicochemical Properties

Trustworthy and reproducible data are the bedrock of scientific research. The following section details robust, self-validating protocols for determining key .

Protocol: Determination of pKa by Potentiometric Titration

Principle: This method involves titrating the weak acid (DBFA) with a strong base (e.g., NaOH) of known concentration. The pH is monitored throughout the titration, and the resulting curve of pH versus volume of titrant is used to determine the pKa. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized (the half-equivalence point), the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻], and thus, the pH is equal to the pKa.[11][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a ~0.1 M solution of Dibromofluoroacetic acid in deionized water. Accurately weigh the solid acid and record the mass.

-

Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH), which will serve as the titrant.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 25.00 mL) of the DBFA solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the DBFA solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size to 0.1-0.2 mL to accurately capture the steep inflection at the equivalence point.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

-

Identify the volume of NaOH required to reach the equivalence point (Veq).

-

Calculate the volume at the half-equivalence point (Veq/2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of Dibromofluoroacetic acid.[13]

-

Protocol: Spectroscopic Profile Characterization

Principle: Spectroscopic techniques provide a "fingerprint" of a molecule by probing the interaction of its atoms and bonds with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) elucidates the chemical environment of specific nuclei, Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and composition.[14][15]

Step-by-Step Workflow:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of DBFA in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.

-

IR: Prepare the sample as a thin film on a salt plate (if liquid/low melting point) or as a KBr pellet (if a solid).

-

MS: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques like electrospray ionization (ESI).

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Obtain the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Acquire the mass spectrum, ensuring high resolution to confirm the elemental composition.

-

-

Spectral Interpretation (Expected Results for DBFA):

-

¹H NMR: A single broad singlet corresponding to the acidic proton of the carboxylic acid. The chemical shift will be highly dependent on the solvent and concentration. No other signals are expected due to the absence of C-H bonds on the alpha-carbon.

-

¹⁹F NMR: A single resonance. Its chemical shift provides a key identifier for the fluorinated compound.

-

¹³C NMR: Two signals are expected: one for the carbonyl carbon (~160-170 ppm) and one for the highly substituted alpha-carbon (CBr₂F). The chemical shift of the alpha-carbon will be significantly influenced by the attached halogens.

-

IR Spectroscopy: A very broad absorption band from ~3300-2500 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[16]

-

Mass Spectrometry: The molecular ion peak [M]⁻ or [M-H]⁻ in negative ion mode would be observed. A key feature will be the characteristic isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster with a relative intensity of roughly 1:2:1.[17][18]

-

Synthesis and Applications in Drug Development

Synthesis: Dibromofluoroacetic acid can be produced via halogen exchange reactions. One documented method involves the direct fluorination of tribromoacetic acids using fluorine gas.[19] Another plausible and common laboratory-scale approach for α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which could potentially be adapted for this synthesis.[1]

Applications: The true value of Dibromofluoroacetic acid for researchers lies in its role as a synthetic intermediate.

-

Scaffold Decoration: In drug discovery, small structural changes to a lead compound can dramatically alter its efficacy and safety profile. DBFA can be used to introduce the dibromofluoromethyl moiety onto a molecule. This group can serve as a bioisostere for other functional groups or be used to modulate properties like:

-

Lipophilicity: Affecting how a drug crosses cell membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the sterically hindered alpha-carbon can block metabolic oxidation at that site, potentially increasing the drug's half-life.

-

Binding Affinity: The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.[]

-

-

Precursor to Boronic Acids: Carboxylic acids can be converted into boronic acids, a class of compounds with significant applications in medicine.[20] For instance, bortezomib, a boronic acid-containing drug, is a proteasome inhibitor used in cancer therapy.[21][22] The unique electronic properties of a dibromofluoromethyl-substituted boronic acid could lead to novel enzyme inhibitors.

Safety and Handling

While a specific safety data sheet (SDS) for Dibromofluoroacetic acid is not widely available, data from structurally similar haloacetic acids indicate that it should be handled as a corrosive and potentially toxic substance.[23][24]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[25][26]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[27]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[24]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[27]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[23]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[24]

Conclusion

Dibromofluoroacetic acid is a specialized chemical entity whose value is defined by its unique physicochemical properties. Its strong acidity, driven by the inductive effects of its three halogen substituents, and its potential as a trifunctional synthetic building block make it a compound of interest for advanced organic synthesis and pharmaceutical research. The experimental protocols and data presented in this guide provide a foundational framework for researchers to safely handle, characterize, and strategically employ Dibromofluoroacetic acid in the development of novel chemical structures and potential therapeutic agents.

References

-

ChemBK. (2024). Ethyl dibromofluoroacetate. Retrieved from [Link][9]

-

Google Patents. (n.d.). JP2002193874A - Method for producing dibromofluoroacetic acids. Retrieved from [19]

-

Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid. Retrieved from [28]

-

ChemBK. (2024). Difluorobromoacetic acid. Retrieved from [Link][29]

-

Tan, D., et al. (n.d.). Determination of Ten Haloacetic Acids in Drinking Water Using High-Performance and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2025). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved from [Link][10]

-

Wikipedia. (2025). Difluoroacetic acid. Retrieved from [Link][7]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link][11]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link][12]

-

PubChem. (n.d.). Dibromoacetic Acid. Retrieved from [Link][17]

-

PubChem. (n.d.). Difluoroacetic acid. Retrieved from [Link]

-

American Pharmaceutical Review. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Retrieved from [Link][14]

-

ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Retrieved from [Link][15]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational spectroscopic studies and DFT calculations on tribromoacetate and tri- bromoacetic acid in aqueous solution. Retrieved from [Link][16]

-

PubChem. (n.d.). Bromoacetic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link][21]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link][20]

-

Korean Chemical Society. (n.d.). Spectrophotometric Determination of Aluminum with Dibromo-p-sulfonic Acid Arsenazo. Retrieved from [Link]

-

ResearchGate. (2002). Applications of biomolecular interaction analysis in drug development. Retrieved from [Link]

-

ResearchGate. (2025). Boron-Based Drug Design. Retrieved from [Link][22]

-

YouTube. (2023). 1,4 Dibromobutane synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. DIBROMOFLUOROACETIC ACID | 353-99-1 [amp.chemicalbook.com]

- 4. DIBROMOFLUOROACETIC ACID | 353-99-1 [amp.chemicalbook.com]

- 6. Dibromofluoroacetic acid | CymitQuimica [cymitquimica.com]

- 7. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. Difluoroacetic acid | 381-73-7 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pennwest.edu [pennwest.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. JP2002193874A - Method for producing dibromofluoroacetic acids - Google Patents [patents.google.com]

- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tcichemicals.com [tcichemicals.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. WERCS Studio - Application Error [assets.thermofisher.com]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

- 28. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 29. chembk.com [chembk.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Dibromofluoroacetic Acid

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dibromofluoroacetic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

Dibromofluoroacetic acid (C₂HBr₂FO₂) is a halogenated carboxylic acid with potential applications in organic synthesis and pharmaceutical development.[1][2] Accurate structural confirmation and purity assessment are paramount for its effective use. Spectroscopic methods provide a powerful toolkit for achieving this, offering detailed insights into the molecular structure and functional groups present. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of dibromofluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.[3][4] For dibromofluoroacetic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted NMR Spectroscopic Data

Based on the structure of dibromofluoroacetic acid, the following NMR spectral data are predicted.

Table 1: Predicted NMR Data for Dibromofluoroacetic Acid

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~11-13 ppm | Singlet | - | -COOH |

| ¹³C | ~160-170 ppm | Doublet | ¹J(C-F) ≈ 250-300 Hz | -COOH |

| ~70-80 ppm | Doublet | ¹J(C-F) ≈ 300-350 Hz | -CBr₂F | |

| ¹⁹F | ~ -60 to -80 ppm | Singlet | - | -CBr₂F |

Rationale for Predictions:

-

¹H NMR: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the 11-13 ppm region.[5] The absence of neighboring protons results in a singlet.

-

¹³C NMR: The carboxyl carbon (-COOH) is expected in the 160-170 ppm range. It will exhibit coupling to the fluorine atom, resulting in a doublet with a characteristic ¹J(C-F) coupling constant. The carbon atom bonded to two bromine atoms and a fluorine atom (-CBr₂F) will be significantly deshielded and will also show a large one-bond coupling to fluorine.

-

¹⁹F NMR: The chemical shift of fluorine is sensitive to its electronic environment. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group will influence the chemical shift of the single fluorine atom, predicted to be in the range of -60 to -80 ppm relative to a CFCl₃ standard.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of dibromofluoroacetic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dibromofluomoacetic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the ¹⁹F NMR spectrum. A standard single-pulse experiment, often with proton decoupling, is employed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram 1: Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Predicted IR Spectroscopic Data

The IR spectrum of dibromofluoroacetic acid is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands for Dibromofluoroacetic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1210-1320 | Medium | C-O stretch | Carboxylic Acid |

| 1000-1100 | Strong | C-F stretch | Fluoroalkane |

| 500-700 | Strong | C-Br stretch | Bromoalkane |

Rationale for Predictions:

-

The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[10]

-

The C=O stretch of the carboxylic acid is a strong, sharp absorption.

-

The C-O stretch is also characteristic of the carboxylic acid group.

-

The C-F and C-Br stretches are expected in the fingerprint region and are typically strong absorptions.

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid and solid samples.[11]

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of liquid dibromofluoroacetic acid or a small amount of the solid onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands and correlate them to the functional groups present in the molecule using correlation tables.

-

Diagram 2: Experimental Workflow for ATR-IR Spectroscopy

Sources

- 1. DIBROMOFLUOROACETIC ACID | 353-99-1 [amp.chemicalbook.com]

- 2. DIBROMOACETIC ACID | 631-64-1 [chemicalbook.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. NMR Basics for the absolute novice [jeolusa.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. CASPRE [caspre.ca]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Experimental Design [web.mit.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

Unveiling the Stability Landscape of Dibromofluoroacetic Acid: A Theoretical and Practical Guide for Researchers

Foreword: Navigating the Data Void on Dibromofluoroacetic Acid

Dibromofluoroacetic acid (DBFAA) represents a molecule of significant interest within the realms of synthetic chemistry and drug development. Its unique combination of halogen atoms imparts distinct physicochemical properties that are yet to be fully explored. In compiling this in-depth technical guide, a comprehensive survey of the existing scientific literature was undertaken. It is important to preface this work by acknowledging a conspicuous scarcity of studies dedicated specifically to the stability of Dibromofluoroacetic acid.

Therefore, this guide has been meticulously constructed by drawing upon the extensive body of research available for structurally analogous haloacetic acids (HAAs). The principles governing the thermal, chemical, and photochemical stability of well-documented HAAs, such as dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), and various brominated acetic acids, provide a robust framework for understanding and predicting the behavior of DBFAA. By leveraging these established trends and theoretical models, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to approach the handling, formulation, and analysis of Dibromofluoroacetic acid with scientific rigor. The forthcoming sections will delve into the theoretical underpinnings of DBFAA stability, propose experimental protocols for its assessment, and provide insights into its likely decomposition pathways, all grounded in the solid bedrock of haloacetic acid chemistry.

Introduction to Dibromofluoroacetic Acid: Structure and Significance

Dibromofluoroacetic acid (C₂HBr₂FO₂) is a halogenated carboxylic acid characterized by the presence of two bromine atoms and one fluorine atom attached to the alpha-carbon. This unique halogen composition is anticipated to confer a distinct reactivity and stability profile compared to other haloacetic acids. As a structural analogue of compounds that are common by-products of water disinfection processes, understanding the stability of DBFAA is of both academic and practical importance[1][2][3]. In the context of drug development, the incorporation of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making stability a critical parameter for formulation and shelf-life determination[4].

This guide provides a comprehensive theoretical and practical overview of the factors governing the stability of Dibromofluoroacetic acid, with a focus on its thermal, chemical (hydrolytic), and photochemical degradation pathways.

Thermal Stability of Dibromofluoroacetic Acid

The thermal stability of a compound is a critical factor in its synthesis, purification, and storage. For haloacetic acids, thermal decomposition pathways are heavily influenced by the nature and number of halogen substituents[5].

Theoretical Considerations and Predicted Decomposition Pathways

Based on studies of analogous tri-substituted haloacetic acids, the primary thermal degradation pathway for Dibromofluoroacetic acid is expected to be decarboxylation[5]. The C-C bond between the carboxyl group and the alpha-carbon is weakened by the electron-withdrawing effects of the halogen atoms. Upon heating, this bond is likely to cleave, leading to the formation of carbon dioxide and a dihalomethyl radical intermediate.

The presence of two bromine atoms and one fluorine atom suggests a complex bond dissociation energy landscape. Generally, C-Br bonds are weaker than C-F bonds, indicating that initial bond scission might involve a C-Br bond, although decarboxylation is often the more facile pathway for trihaloacetic acids[6].

dot graph Thermal_Decomposition { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

DBFAA [label="Dibromofluoroacetic Acid (CBr₂FCOOH)"]; TransitionState [label="Transition State", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="[CBr₂F•] + CO₂ + H•", fillcolor="#EA4335"]; Products [label="Further Decomposition\nProducts", fillcolor="#4285F4"];

Extrapolated Thermal Stability Data

Studies on a range of haloacetic acids have established a general trend in their thermal stability in aqueous solutions. The stability generally increases with the strength of the carbon-halogen bond (C-F > C-Cl > C-Br)[5].

| Haloacetic Acid | Degradation Pathway | Half-life at 15°C (extrapolated) |

| Tribromoacetic Acid (TBAA) | Decarboxylation | 103 days[5] |

| Trichloroacetic Acid (TCAA) | Decarboxylation | 46 years[5] |

| Trifluoroacetic Acid (TFAA) | Decarboxylation | 40,000 years[5] |

| Dibromoacetic Acid (DBAA) | Hydrolysis | 12 years[5] |

| Dichloroacetic Acid (DCAA) | Hydrolysis | 68 years[5] |

Given that Dibromofluoroacetic acid contains two C-Br bonds and one C-F bond, its thermal stability is expected to be significantly lower than that of trifluoroacetic acid and likely lower than trichloroacetic acid. It is reasonable to hypothesize that its stability will be closer to that of tribromoacetic acid.

Experimental Protocol for Thermogravimetric Analysis (TGA)

To experimentally determine the thermal stability of DBFAA, Thermogravimetric Analysis (TGA) is the method of choice.

Objective: To determine the onset temperature of decomposition and the mass loss profile of Dibromofluoroacetic acid as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity Dibromofluoroacetic acid into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Chemical Stability: Hydrolysis

Hydrolysis is a primary degradation pathway for many pharmaceuticals and organic compounds in aqueous environments[4]. The rate of hydrolysis of haloacetic acids is highly dependent on pH and temperature[7].

Theoretical Mechanisms of Hydrolysis

The hydrolysis of Dibromofluoroacetic acid can proceed through nucleophilic substitution, where a water molecule or a hydroxide ion attacks the electrophilic alpha-carbon, leading to the displacement of a bromide or fluoride ion. Given that bromide is a better leaving group than fluoride, the initial step is more likely to involve the cleavage of a C-Br bond. The reaction is expected to be pH-dependent, with the rate increasing at higher pH due to the higher concentration of the more nucleophilic hydroxide ion[7].

dot graph Hydrolysis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DBFAA [label="Dibromofluoroacetic Acid\n(CBr₂FCOOH)"]; Nucleophilic_Attack [label="Nucleophilic Attack\n(H₂O or OH⁻)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Products [label="Bromofluoro-hydroxyacetic Acid\n+ Br⁻", fillcolor="#34A853"];

Predicted pH-Rate Profile

The hydrolysis of haloacetic acids typically exhibits a complex pH-rate profile, with contributions from acid-catalyzed, neutral, and base-catalyzed pathways[7]. For DBFAA, it is anticipated that the hydrolysis rate will be slowest in the acidic to neutral pH range and will increase significantly under alkaline conditions.

Experimental Protocol for Determining Hydrolysis Rate Constants

A forced degradation study under various pH conditions is essential to determine the hydrolysis kinetics of DBFAA.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Dibromofluoroacetic acid at different pH values and temperatures.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation:

-

Prepare a stock solution of Dibromofluoroacetic acid in a suitable solvent (e.g., acetonitrile or water).

-

For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

-

-

Incubation:

-

Incubate the solutions at a constant temperature (e.g., 40 °C, 60 °C, and 80 °C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

Immediately quench the reaction in the withdrawn aliquots if necessary (e.g., by neutralization or cooling).

-

Analyze the concentration of the remaining Dibromofluoroacetic acid using a validated stability-indicating HPLC method[8].

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of DBFAA versus time for each pH and temperature.

-

The slope of the linear regression will give the pseudo-first-order rate constant (k).

-

Plot log(k) versus pH to visualize the pH-rate profile.

-

Use the Arrhenius equation to determine the activation energy for hydrolysis at each pH.

-

Photochemical Stability of Dibromofluoroacetic Acid

Photochemical degradation can be a significant pathway for the decomposition of organic molecules, particularly those with chromophores that absorb UV or visible light[9].

Theoretical Considerations for Photodegradation

The C-Br and C-F bonds in Dibromofluoroacetic acid are susceptible to photolytic cleavage. Upon absorption of a photon of sufficient energy, the molecule can be excited to a higher electronic state. This excited state can then undergo homolytic cleavage of a C-Br or C-F bond to generate radical intermediates. Given the lower bond dissociation energy of the C-Br bond compared to the C-F bond, cleavage of the C-Br bond is the more probable initial photochemical event. The rate of photodegradation is generally proportional to the number of halogen atoms in the molecule[9].

dot graph Photodegradation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

DBFAA [label="Dibromofluoroacetic Acid\n(CBr₂FCOOH)"]; ExcitedState [label="Excited State\n[CBr₂FCOOH]*", shape=ellipse, fillcolor="#EA4335"]; Radical_Formation [label="[•CBrFCOOH] + Br•", fillcolor="#4285F4"]; Further_Reactions [label="Secondary Reactions", fillcolor="#34A853"];

Predicted Photoreactivity

Based on studies of other haloacetic acids, the photodegradation of DBFAA is expected to be significant. The presence of three halogen atoms suggests a higher photoreactivity compared to mono- and di-halogenated acetic acids[9]. The quantum yield, which is a measure of the efficiency of a photochemical process, is anticipated to be notable.

Experimental Protocol for Photostability Studies

Objective: To determine the photodegradation kinetics and identify the major photoproducts of Dibromofluoroacetic acid.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of Dibromofluoroacetic acid of known concentration.

-

Irradiation:

-

Place the solution in a quartz cuvette or a photolysis reactor.

-

Expose the sample to a light source with a known spectral output (e.g., a xenon arc lamp simulating sunlight or a mercury lamp for specific wavelengths).

-

Simultaneously, run a dark control sample to account for any non-photolytic degradation.

-

-

Monitoring:

-

At regular time intervals, withdraw aliquots from both the irradiated and dark control samples.

-

Analyze the concentration of DBFAA using a validated HPLC method.

-

Use LC-MS/MS to identify and characterize the degradation products[8].

-

-

Data Analysis:

-

Plot the concentration of DBFAA as a function of irradiation time to determine the degradation kinetics.

-

Calculate the photodegradation quantum yield if the photon flux of the light source is known.

-

Propose a degradation pathway based on the identified photoproducts.

-

Computational Approaches to Stability Assessment

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic stability of molecules and elucidating reaction mechanisms at the atomic level.

Bond Dissociation Energies (BDEs)

DFT calculations can be used to compute the bond dissociation energies for the C-C, C-H, C-Br, and C-F bonds in Dibromofluoroacetic acid. These values provide a quantitative measure of the bond strengths and can help predict the most likely initial step in thermal or photochemical degradation. It is expected that the C-Br bonds will have the lowest BDE among the carbon-halogen bonds.

dot graph BDE_Calculation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Define DBFAA Structure"]; Optimization [label="Geometry Optimization\n(e.g., B3LYP/6-311+G(d,p))"]; Frequency [label="Frequency Calculation\n(Zero-point energy)"]; Radical_Calculation [label="Calculate Energy of\nRadical Fragments"]; BDE [label="Calculate Bond\nDissociation Energy", shape=ellipse, fillcolor="#FBBC05"];

Reaction Pathway Modeling

DFT can also be used to model the potential energy surfaces of proposed degradation pathways, such as decarboxylation and hydrolysis. By locating the transition states and calculating the activation energies, the most favorable reaction mechanisms can be identified. This theoretical insight is invaluable for interpreting experimental results and predicting the stability of DBFAA under various conditions.

Conclusion and Future Directions

While direct experimental and computational data on the stability of Dibromofluoroacetic acid are currently limited, a robust understanding of its likely behavior can be extrapolated from the extensive knowledge base of other haloacetic acids. This guide has provided a theoretical framework and practical methodologies for investigating the thermal, chemical, and photochemical stability of DBFAA.

Future research should focus on conducting the proposed experimental studies to generate specific data for Dibromofluoroacetic acid. Such studies will be crucial for its safe handling, the development of stable formulations in the pharmaceutical industry, and for assessing its environmental fate and transport. The combination of empirical data and further computational modeling will provide a complete picture of the stability landscape of this intriguing molecule.

References

-

Haloacetic acids - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

- Singer, P. C. (1999).

- Tang, A., et al. (2013). Formation and Fate of Haloacetic Acids (HAAs) within the Water Treatment Plants.

- Hsieh, C. C., et al. (2009).

- National Toxicology Program. (n.d.). Haloacetic Acids Found as Water Disinfection Byproducts (Selected).

- Wang, W., et al. (2009).

- Almassi, A., et al. (2021).

- Werber, J. R., et al. (2011). Figure 1: pH dependence of the rate constant for aqueous hydrolysis of...

- Werber, J. R., et al. (2011). Hydrolysis Rates for Various pH Levels.

- Wang, W., et al. (2008).

- Franklin, J. (1996). Thermal degradation of haloacetic acids in water.

- Franklin, J. (1998).

-

Satya Rapati. (2021, August 19). Quantum ESPRESSO DFT Calculations in Windows OS: bond length and dissociation energy [Video]. YouTube. [Link]

- Blanksby, S. J., & Ellison, G. B. (n.d.).

- Altarawneh, M., et al. (2021).

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

-

Matter Modeling Stack Exchange. (2020, May 23). How to calculate homolytic bond dissociation energies? Retrieved from [Link]

- University of Louisville. (n.d.). Computational investigations of bond breaking processes using DFT and TD-DFT approaches. ThinkIR.

- Webb, A. R., et al. (2017).

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.

- Brocklehurst, K. (1976). PH-dependence of the steady-state rate of a two-step enzymic reaction. PubMed.

- Sahu, P. K., et al. (2013).

- Altarawneh, M., & Dlugogorski, B. Z. (2014). Mechanism of thermal decomposition of tetrabromobisphenol a (TBBA). Lund University Research Portal.

- Bulgakov, B. A., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. NIH.

- Sciex. (n.d.). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry.

- Navrotsky, A., et al. (2023). Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. OSTI.GOV.

- Navrotsky, A., et al. (2023). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. eScholarship.

- Reddy, G. M., et al. (2021). Isolation and Identification of forced degradation products of Februxostat.

- Wang, Q., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.

- Shved, M., et al. (2022).

- Marongiu, A., et al. (2006). The Thermal Degradation Process of Tetrabromobisphenol A.

- Nottebohm, B., et al. (2012).

- Xu, K., et al. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.

- Asaad, S., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors.

- Altarawneh, M. (2016). Photodecomposition of bromophenols. Charles Darwin University.

- Chu, W., et al. (2008). Chemical Engineering Journal Riboflavin-sensitized photooxidation of phenylurea herbicide monuron in aqueous peroxide solution. ElectronicsAndBooks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. DFT Study on the Stability and the Acid Strength of Brønsted Acid Sites in Zeolite β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the thermal decomposition kinetics of DNTF | E3S Web of Conferences [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

solubility of Dibromofluoroacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of Dibromofluoroacetic Acid in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The successful application of any chemical entity in research and development, particularly in the pharmaceutical industry, is fundamentally dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount. This guide provides a comprehensive technical overview of the solubility of Dibromofluoroacetic acid (DBFA). As explicit quantitative solubility data for DBFA in a wide range of organic solvents is not extensively documented in publicly available literature, this document builds upon foundational chemical principles, data from analogous structures, and robust experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools to predict, determine, and apply the solubility characteristics of this compound.

Introduction to Dibromofluoroacetic Acid (DBFA)

Dibromofluoroacetic acid (C₂HBr₂FO₂) is a halogenated carboxylic acid. Its structure is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH), a fluorine atom (-F), and two bromine atoms (-Br). This unique combination of a highly polar functional group and bulky, less polar halogen atoms dictates its chemical reactivity and physical properties, including its solubility profile. While its primary applications are still emerging, its structural motifs suggest potential as a synthetic building block in medicinal chemistry and materials science. Understanding its solubility is the first step toward unlocking its utility in reaction chemistry, formulation, and purification processes.[1][2]

Molecular Structure and Physicochemical Properties

The key to understanding the solubility of DBFA lies in its molecular architecture.

-

Polar Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).

-

Nonpolar/Weakly Polar Tail: The dibromofluoromethyl group (-CBr₂F) is significantly larger and less polar than the carboxylic head. The electronegativity of the halogen atoms induces bond dipoles, but the overall contribution to polarity is less pronounced than that of the -COOH group.

This amphipathic nature suggests that DBFA will exhibit a nuanced solubility profile across different solvent classes.

Caption: Molecular structure of DBFA highlighting its polar and less polar regions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capability of its carboxylic acid group, DBFA is predicted to be highly soluble in these solvents. This is consistent with the behavior of similar small carboxylic acids like bromoacetic acid.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Diethyl Ether): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only. DBFA should be soluble in these solvents, as the carbonyl group of the solvent can accept a hydrogen bond from the acid, and dipole-dipole interactions are favorable.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The energy required to break the strong hydrogen bonds between DBFA molecules would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules. Therefore, DBFA is predicted to have low to negligible solubility in nonpolar solvents.

Predicted Solubility Summary

The following table synthesizes the predicted solubility of Dibromofluoroacetic acid based on fundamental chemical principles.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | Strong hydrogen bonding between the solvent's hydroxyl groups and DBFA's carboxylic acid group. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Dipole-Dipole | Moderate to High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | London Dispersion Forces | Low / Insoluble | Insufficient energy from weak solvent-solute interactions to overcome strong solute-solute hydrogen bonding. |

Experimental Determination of Solubility

Accurate solubility data is obtained empirically. The following protocols provide robust, self-validating methods for determining the solubility of DBFA in any given organic solvent.

Workflow for Solubility Assessment

A systematic approach ensures efficient and accurate characterization of a compound's solubility profile. The workflow begins with a rapid qualitative assessment, followed by a rigorous quantitative determination for solvents of interest.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Qualitative Solubility Test

This rapid test classifies solubility into broad categories (e.g., soluble, partially soluble, insoluble) and is useful for initial solvent screening.[6]

Materials:

-

Dibromofluoroacetic acid (DBFA)

-

Test tubes or small glass vials

-

Graduated pipette or micropipettes

-

Vortex mixer

-

Solvents of interest

Procedure:

-

Preparation: Add approximately 20-30 mg of DBFA to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent in portions. Start with 0.5 mL.

-

Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds after each solvent addition.

-

Observation: After mixing, allow the sample to stand for 1-2 minutes. Visually inspect for any undissolved solid against a contrasting background.

-

Classification:

-

Soluble: If all the solid dissolves completely in 0.5 mL of solvent.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Documentation: Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[7]

Materials:

-

DBFA

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of DBFA to a vial (enough to ensure solid remains after equilibrium). Record the exact mass if performing analysis by mass balance, though it's not strictly necessary for concentration-based analysis.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of DBFA in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Importance in Drug Development

Solubility is not merely a physical constant; it is a critical determinant of a compound's viability as a drug candidate or a synthetic intermediate.[8][9]

-

Formulation Development: For a drug to be administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed.[10] Poor solubility is a major hurdle in formulation, often leading to low bioavailability. Knowledge of DBFA's solubility in various pharmaceutically acceptable solvents is essential for developing liquid or solid dosage forms.

-

Reaction Chemistry: As a synthetic reagent, DBFA must be soluble in the reaction solvent to ensure efficient and homogenous reaction kinetics. Choosing an appropriate solvent prevents issues related to mass transfer limitations and can significantly impact reaction yield and purity.

-

Purification: Techniques like crystallization, a cornerstone of purification in drug manufacturing, rely entirely on the differential solubility of a compound in a given solvent system at different temperatures. A solvent in which DBFA is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization.

-

Biological Assays: In early-stage drug discovery, compounds are often tested in vitro. The compound must remain soluble in the aqueous buffer systems (often containing a small percentage of an organic co-solvent like DMSO) used for these assays to ensure that the observed biological activity is accurate and not an artifact of compound precipitation.[11][12]

Conclusion

While specific, published quantitative data on the solubility of Dibromofluoroacetic acid in a broad array of organic solvents is limited, a robust solubility profile can be predicted from its molecular structure. The strong hydrogen-bonding capability of its carboxylic acid group suggests high solubility in polar protic solvents, moderate solubility in polar aprotic media, and poor solubility in nonpolar solvents. This guide provides the theoretical foundation for these predictions and, more importantly, offers detailed, actionable protocols for the precise experimental determination of these values. For professionals in research and drug development, applying these principles and methods is a critical step in successfully harnessing the potential of Dibromofluoroacetic acid in their scientific endeavors.

References

- 1. DIBROMOFLUOROACETIC ACID | 353-99-1 [amp.chemicalbook.com]

- 2. Dibromofluoroacetic acid | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. benchchem.com [benchchem.com]

- 5. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

potential industrial production methods for Dibromofluoroacetic acid

An In-Depth Technical Guide to Potential Industrial Production Methods for Dibromofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromofluoroacetic acid (C₂HBr₂FO₂) is a halogenated carboxylic acid of significant interest as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of functional groups—a carboxylic acid, a fluorine atom, and two bromine atoms—offers multiple reactive sites for creating complex molecular architectures. However, the efficient and safe production of this compound on an industrial scale presents considerable challenges. This guide provides a comprehensive technical overview of potential manufacturing methodologies, moving beyond simple reaction lists to offer in-depth analysis of the underlying chemical principles, process optimization strategies, and scalability considerations. We will explore two primary synthetic routes: the direct halogen exchange of tribromoacetic acid and a multi-step process involving the synthesis and subsequent hydrolysis of an ester intermediate. Each method is evaluated for its industrial viability, considering factors such as reagent cost, safety, yield, and operational complexity.

Introduction

Chemical Profile of Dibromofluoroacetic Acid

Dibromofluoroacetic acid is a dense, corrosive liquid with the chemical formula CBr₂FCOOH. The presence of the electronegative fluorine atom significantly influences the acidity of the carboxylic proton, while the two bromine atoms serve as excellent leaving groups or participants in coupling reactions.

-

IUPAC Name: Dibromofluoroacetic acid

-

CAS Number: 353-99-1[1]

-

Molecular Formula: C₂HBr₂FO₂[]

-

Molecular Weight: 235.83 g/mol []

The molecule's trifunctional nature makes it a highly valuable synthetic intermediate.

Significance and Applications

The primary value of dibromofluoroacetic acid lies in its role as a precursor in medicinal and materials chemistry. The "fluoro" and "bromo" components can be strategically incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity—critical parameters in drug design. Its derivatives are explored for applications ranging from novel antibiotics to specialized polymers.

Challenges in Synthesis and Industrial Scale-Up

The industrial production of polyhalogenated organic acids is often hampered by several factors:

-

Harsh Reagents: Many synthetic routes require highly corrosive or toxic reagents, such as elemental fluorine or strong acids like oleum.[3][4]

-

Selectivity: Achieving selective mono-fluorination while retaining two bromine atoms can be difficult, often leading to mixtures of halogenated products that are challenging to separate.

-

Safety: The handling of reagents like fluorine gas demands specialized equipment and stringent safety protocols, increasing capital and operational costs.[3]

-

Cost: The starting materials and reagents for fluorination reactions can be expensive, impacting the overall economic viability of a process.[5]

This guide aims to provide a clear-eyed assessment of these challenges and present the most promising pathways to overcome them.

Synthetic Pathways to Dibromofluoroacetic Acid

Two principal strategies for the industrial synthesis of dibromofluoroacetic acid are detailed below. Each is presented with a critical evaluation of its strengths and weaknesses from a process chemistry perspective.

Method 1: Direct Halogen Exchange of Tribromoacetic Acid

This method represents the most direct route to the target molecule, involving the substitution of a bromine atom with fluorine on a readily available starting material. A key patent describes this process, highlighting its potential for cost-effective production.[3]

The core of this process is a halogen exchange reaction where tribromoacetic acid (CBr₃COOH) is directly fluorinated using elemental fluorine gas (F₂). The reaction proceeds as follows:

CBr₃COOH + F₂ → CBr₂FCOOH + BrF (and other byproducts)

The reaction is typically performed in an inert solvent. To manage the high reactivity of fluorine gas, it is diluted with an inert gas like nitrogen.[3] A crucial insight from the foundational patent is the addition of elemental bromine (Br₂) to the reaction system, which has been shown to significantly improve the crude yield.[3] This suggests a more complex mechanism than simple direct substitution, possibly involving the in-situ formation of a more selective fluorinating agent like bromine monofluoride (BrF).

Caption: Workflow for the direct fluorination of tribromoacetic acid.

This protocol is adapted from the procedure described in Japanese Patent JP2002193874A.[3]

-

Reactor Charging: In a suitable four-necked flask or industrial reactor equipped with a stirrer, gas inlet, and temperature control, charge tribromoacetic acid, carbon tetrachloride (as the primary solvent), and acetonitrile (as a co-solvent).

-

Bromine Addition: Add elemental bromine to the reaction mixture. The amount can range from 10-20% by weight relative to the tribromoacetic acid.[3]

-

Fluorination: Begin bubbling a mixture of fluorine gas diluted with nitrogen (e.g., ~7% F₂) through the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., via GC or NMR) to determine the consumption of the starting material.

-

Quenching: Upon completion, stop the fluorine gas flow and add ethanol to the reaction solution to quench any reactive species.

-

Purification: The target product, dibromofluoroacetic acid, can be recovered from the reaction solution through conventional methods such as distillation under reduced pressure.

-

Advantages:

-

Direct Route: A single-step conversion from a relatively inexpensive starting material.

-

Potentially Low Cost: If the challenges of handling fluorine are managed, the directness of the route offers economic advantages.[3]

-

-

Disadvantages:

-

Fluorine Gas Handling: Elemental fluorine is extremely reactive, toxic, and corrosive, requiring specialized, expensive infrastructure and stringent safety protocols.

-

Moderate Yields: Reported crude yields are in the range of 10% or higher, which may require significant purification and recycling of unreacted material to be economically viable.[3]

-

Byproduct Formation: The reaction can produce a mixture of halogenated compounds, complicating purification.

-

| Parameter | Value / Condition | Source |

| Starting Material | Tribromoacetic Acid | [3] |

| Key Reagents | Fluorine Gas (diluted), Bromine | [3] |

| Solvent System | Carbon Tetrachloride, Acetonitrile | [3] |

| Temperature | Room Temperature (~25°C) | [3] |

| Reported Yield | >10% (crude) | [3] |

| Key Advantage | Inexpensive, direct route | [3] |

| Key Challenge | Handling of elemental fluorine gas |

Method 2: Synthesis via Ester Intermediate and Hydrolysis

An alternative strategy avoids the use of elemental fluorine by first synthesizing an ester of dibromofluoroacetic acid, which is then hydrolyzed to yield the final product. This multi-step approach may offer advantages in terms of safety and reagent handling.

This pathway is a two-stage process:

-

Ester Formation: Ethyl dibromofluoroacetate is prepared. One potential, though not explicitly detailed for this specific molecule, method involves the reaction of a suitable precursor like diethyl difluoroacetate with hydrobromic acid.[6] This reaction would involve nucleophilic substitution and bromination.

-